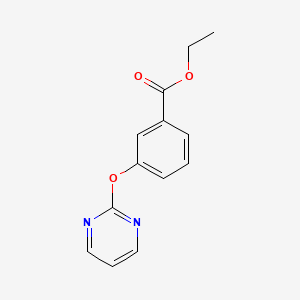

Ethyl 3-(pyrimidin-2-yloxy)benzoate

Description

Contextualizing the Pyrimidine (B1678525) and Benzoate (B1203000) Moieties in Chemical Research

The structural foundation of Ethyl 3-(pyrimidin-2-yloxy)benzoate is built upon two key components: a pyrimidine derivative and a benzoate ester, connected by an aryl ether bridge. Understanding the individual significance of these components is crucial to appreciating the properties and potential of the composite molecule.

Significance of Pyrimidine Derivatives in Contemporary Synthetic Chemistry

The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of heterocyclic chemistry. nih.govwjarr.com Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. nih.govnih.govchemicalbook.com This biological importance has made pyrimidine and its derivatives a highly attractive scaffold for the development of new therapeutic agents. orientjchem.orgorientjchem.orgnih.gov

In contemporary synthetic chemistry, pyrimidine derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. wjarr.comnih.govorientjchem.orgnih.govresearchgate.net The synthetic versatility of the pyrimidine ring allows for the introduction of various substituents, which can significantly influence its biological and pharmacological profile. nih.govgrowingscience.com The development of novel synthetic methodologies, such as multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, has further expanded the accessibility and diversity of pyrimidine-based compounds. growingscience.comresearchgate.nethumanjournals.com

The following table provides a glimpse into the diverse biological activities associated with the pyrimidine scaffold:

| Biological Activity | Description | Key Examples |

| Anticancer | Inhibition of cancer cell growth through various mechanisms. orientjchem.orggsconlinepress.comnih.gov | 5-Fluorouracil, Methotrexate |

| Antimicrobial | Activity against bacteria and fungi. nih.govorientjchem.orgorientjchem.org | Trimethoprim, Sulfadiazine |

| Antiviral | Inhibition of viral replication. wjarr.comchemicalbook.com | Zidovudine (AZT), Acyclovir |

| Anti-inflammatory | Reduction of inflammation. nih.govresearchgate.net | |

| Cardiovascular | Effects on the heart and blood vessels. nih.gov |

Foundational Role of Benzoate Esters in Organic Synthesis

Benzoate esters, characterized by the ester functional group attached to a benzene (B151609) ring, are fundamental and versatile compounds in organic synthesis. fiveable.mewikipedia.org They are commonly synthesized through the Fischer esterification of benzoic acid and an alcohol, a reaction that is a staple in introductory organic chemistry. youtube.com The ester group in benzoates is a key reactive site, susceptible to hydrolysis back to the parent carboxylic acid and alcohol, and can participate in various transformations. fiveable.melibretexts.org

One of the most significant reactions involving benzoate esters is the Claisen condensation, a carbon-carbon bond-forming reaction that leads to the formation of β-keto esters. fiveable.me These products are valuable intermediates for the synthesis of more complex molecules. Benzoate esters also serve as important protecting groups for alcohols in multi-step syntheses and are precursors to a wide range of other functional groups. organic-chemistry.org Their applications extend to being precursors for plasticizers and preservatives. wikipedia.org

Overview of Aryl Ether Linkages in Complex Molecular Architectures

The aryl ether linkage, an oxygen atom connected to two aromatic rings or an aromatic and an alkyl group, is a common structural motif in a vast array of natural products and synthetic molecules, including pharmaceuticals. union.edualfa-chemistry.combritannica.com The presence of an aryl ether bond can significantly influence the three-dimensional structure and electronic properties of a molecule, thereby affecting its biological activity. libretexts.org Aromatic ethers are generally stable and relatively unreactive, which makes them useful as solvents and as structural components in complex molecular architectures. alfa-chemistry.combritannica.com

The synthesis of aryl ethers has been a long-standing challenge in organic chemistry, with the classical Ullmann condensation being a traditional but often harsh method. union.edu Modern synthetic chemistry has seen the development of milder and more efficient copper- and palladium-catalyzed cross-coupling reactions for the formation of aryl ether bonds. union.eduorganic-chemistry.orggoogle.com These methods offer greater functional group tolerance and have become indispensable tools for the construction of complex molecules containing this linkage. organic-chemistry.org The ability of the ether oxygen's lone pairs to participate in resonance with an attached aromatic ring can activate the ring towards electrophilic substitution at the ortho and para positions. byjus.com

Rationale for Research Focus on this compound Architecture

The specific arrangement of the pyrimidine, aryl ether, and benzoate ester moieties in this compound presents a unique combination of structural features and potential reactivity, making it a compelling target for chemical research.

Elucidation of Unique Structural Features and Synthetic Challenges

The structure of this compound is characterized by the ether linkage connecting the C2 position of the pyrimidine ring to the meta-position of the benzoate ring. This specific connectivity gives rise to a distinct three-dimensional shape and electronic distribution. The synthesis of this molecule presents a notable challenge, primarily in the formation of the aryl ether bond between the electron-deficient pyrimidine ring and the substituted benzene ring. Traditional nucleophilic aromatic substitution reactions on the pyrimidine ring can be difficult, often requiring harsh conditions. Modern cross-coupling methodologies offer a more viable route, but the optimization of reaction conditions to achieve a clean and high-yielding synthesis remains a key area of investigation.

Exploration of Intrinsic Structure-Reactivity Relationships within this Molecular Class

The interplay between the three functional groups in this compound is expected to result in unique structure-reactivity relationships. For instance, the electron-withdrawing nature of the pyrimidine ring can influence the reactivity of the benzoate ester, potentially making the ester carbonyl more electrophilic. Conversely, the electronic effects of the ester group can be transmitted through the benzene ring and the ether linkage to the pyrimidine core, modulating its reactivity towards nucleophiles or electrophiles. researchgate.net Understanding these intramolecular interactions is crucial for predicting the chemical behavior of this class of molecules and for designing new synthetic transformations. Research in this area could involve studying the hydrolysis rates of the ester, the susceptibility of the pyrimidine ring to nucleophilic attack, and the potential for intramolecular cyclization reactions.

The following table outlines some of the key structural and reactivity aspects of this compound that warrant further investigation:

| Aspect | Description |

| Conformational Analysis | Determining the preferred three-dimensional arrangement of the molecule, which can impact its interactions with other molecules. |

| Electronic Properties | Mapping the electron density distribution to understand the reactive sites within the molecule. |

| Hydrolytic Stability | Investigating the stability of the ester linkage under various conditions. |

| Reactivity of the Pyrimidine Ring | Exploring the susceptibility of the pyrimidine ring to nucleophilic and electrophilic attack in the context of the overall molecular structure. |

| Synthetic Utility | Utilizing the molecule as a scaffold for the synthesis of more complex and potentially biologically active compounds. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-pyrimidin-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-17-12(16)10-5-3-6-11(9-10)18-13-14-7-4-8-15-13/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVUMKMLXXXCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695136 | |

| Record name | Ethyl 3-[(pyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-51-1 | |

| Record name | Ethyl 3-[(pyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Pyrimidin 2 Yloxy Benzoate and Analogues

Classical and Contemporary Approaches to Pyrimidine-Aryl Ether Bond Formation

The linkage between the pyrimidine (B1678525) ring and the phenyl ring via an oxygen atom is a critical step. This can be achieved through several established methods, primarily involving the reaction of a pyrimidine derivative with a benzoic acid derivative.

The O-arylation of pyrimidines typically involves the reaction of a halopyrimidine, most commonly a 2-chloropyrimidine (B141910) or 2-bromopyrimidine, with a phenolic compound. This reaction falls under the category of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, particularly at the 2- and 4-positions, facilitates attack by nucleophiles. The reaction is often carried out in the presence of a base to deprotonate the phenol (B47542), increasing its nucleophilicity.

In the context of synthesizing Ethyl 3-(pyrimidin-2-yloxy)benzoate, this would involve the reaction of a 2-halopyrimidine with ethyl 3-hydroxybenzoate. The reactivity of the halopyrimidine is crucial, with 2-chloropyrimidines being common starting materials. The presence of other substituents on the pyrimidine ring can influence the reaction's regioselectivity and rate. organic-chemistry.orgmdpi.com

Table 1: Representative Conditions for SNAr-based O-Arylation of Pyrimidines

| Pyrimidine Substrate | Aryl Partner | Base | Solvent | Temperature (°C) | Reference |

| 2-Chloropyrimidine | Phenol | K₂CO₃ | DMF | 100-150 | General Method |

| 2-Bromopyrimidine | 4-Methoxyphenol | Cs₂CO₃ | Dioxane | 100 | General Method |

| 2-Sulfonylpyrimidine | Various Phenols | K₂CO₃ | Acetonitrile | Room Temp - 80 | organic-chemistry.org |

This table presents generalized conditions based on literature for similar reactions.

From the perspective of the benzoic acid component, the key transformation is the etherification of a hydroxybenzoic acid derivative. For the synthesis of the target molecule, this would typically involve ethyl 3-hydroxybenzoate acting as the nucleophile that attacks an activated pyrimidine, such as a 2-halopyrimidine. The conditions for this reaction are similar to those described for the O-arylation of pyrimidines, with the choice of base and solvent playing a significant role in the reaction's efficiency. Common bases include potassium carbonate, cesium carbonate, and sodium hydride, which serve to deprotonate the phenolic hydroxyl group.

Alternatively, the Ullmann condensation offers a classical copper-catalyzed approach for the formation of diaryl ethers. wikipedia.org This reaction typically involves a haloarene and a phenol in the presence of a copper catalyst and a base, often at elevated temperatures. wikipedia.org In the synthesis of this compound, this could involve the reaction of a 2-halopyrimidine with ethyl 3-hydroxybenzoate, catalyzed by a copper(I) salt. Modern modifications of the Ullmann reaction may use ligands to facilitate the coupling under milder conditions. mdpi.com

The ethyl ester group in the target molecule is commonly introduced through the esterification of the corresponding carboxylic acid, in this case, 3-(pyrimidin-2-yloxy)benzoic acid. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. quora.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Another approach is to first activate the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol, often in the presence of a base like pyridine (B92270) or triethylamine, to form the ethyl ester. This method is generally faster and not reversible but requires an additional activation step.

Catalytic Systems in Carbon-Oxygen Bond Formation for Pyrimidinyl Benzoate (B1203000) Ethers

Modern synthetic chemistry heavily relies on catalytic systems to achieve efficient and selective bond formations. For the synthesis of pyrimidinyl benzoate ethers, transition metal-catalyzed coupling reactions are of particular importance.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variant, have become powerful tools for the formation of carbon-heteroatom bonds. wikipedia.orgacsgcipr.org The Buchwald-Hartwig etherification allows for the coupling of aryl halides or triflates with alcohols or phenols to form diaryl or alkyl aryl ethers under relatively mild conditions. wikipedia.orgyoutube.com

In the context of this compound synthesis, this would involve the reaction of a 2-halopyrimidine with ethyl 3-hydroxybenzoate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.

Table 2: Key Components of a Buchwald-Hartwig Etherification for Pyrimidinyl Aryl Ether Synthesis

| Component | Examples | Function |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Pd(0) |

| Phosphine Ligand | BINAP, XPhos, SPhos | Stabilizes the Pd center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the phenol and facilitates reductive elimination |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

This table outlines the general components and their roles in a typical Buchwald-Hartwig etherification reaction.

An oxidative palladium-catalyzed approach has also been described for the synthesis of heteroaryl ethers, where a pyrimidine derivative is coupled with an arylboronic acid in the presence of an oxidizing agent. acs.org This method offers an alternative to the use of aryl halides.

Transition Metal-Catalyzed Coupling Reactions

Copper-Catalyzed Carbon-Oxygen Coupling

The copper-catalyzed synthesis of diaryl ethers, historically known as the Ullmann condensation or Ullmann-type reaction, is a foundational method for C-O bond formation. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.org Traditionally, these reactions were hampered by harsh conditions, such as high temperatures (often over 210°C), the need for stoichiometric amounts of copper, and the use of high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.orgacs.org

The classic Ullmann ether synthesis involves heating an aryl halide and a phenol with a copper catalyst. wikipedia.org For the synthesis of this compound, this would involve the reaction between a 2-halopyrimidine (e.g., 2-chloropyrimidine) and Ethyl 3-hydroxybenzoate. The mechanism is believed to involve the in-situ formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

Modern advancements have significantly improved the Ullmann-type reaction, allowing for milder conditions and greater functional group tolerance. The introduction of soluble copper catalysts supported by various ligands, such as diamines and acetylacetonates, has been crucial. wikipedia.orgacs.org These improved catalytic systems can achieve high yields at lower temperatures and with lower catalyst loadings. acs.org For instance, diaryl ether formation has been accomplished using as little as 0.2–2 mol % of a copper(I) iodide (CuI) catalyst with an oxalamide ligand at 90°C. acs.org The use of nano-sized metal catalysts has also gained attention, as their high surface-to-volume ratio can promote rapid C-O bond formation, often under ligand-free conditions. nih.gov

Table 1: Comparison of Traditional vs. Modern Copper-Catalyzed C-O Coupling Conditions

| Feature | Traditional Ullmann Reaction | Modern Ullmann-Type Reaction |

| Copper Source | Stoichiometric Copper Powder | Catalytic Cu(I) or Cu(II) salts (e.g., CuI) |

| Temperature | >200°C | 90-120°C |

| Ligands | None | Diamines, Picolinic Acid, Oxalamides |

| Solvent | High-boiling (e.g., DMF, Nitrobenzene) | Lower-boiling (e.g., DMF, MeCN) |

| Substrate Scope | Limited, requires activated aryl halides | Broad, wide functional group tolerance |

Nickel-Catalyzed Cross-Coupling Strategies

Nickel-catalyzed cross-coupling has emerged as a powerful alternative for forming carbon-oxygen bonds, often succeeding where other metals may not. nih.gov These reactions can couple aryl halides with alcohols to form ethers. For a molecule like this compound, this would involve coupling a derivative of pyrimidine with Ethyl 3-hydroxybenzoate.

The development of nickel catalysis for C-O bond formation has focused on creating active Ni(0) species in situ from stable Ni(II) precursors, such as NiCl₂(PPh₃)₂, using reducing agents like zinc powder. nih.gov The choice of ligand is critical to the success of these couplings. N-Heterocyclic carbenes (NHCs) have been shown to be effective ligands, promoting the cycloaddition of diynes and nitriles to form pyridines, a related class of heterocycles. nih.gov

A significant challenge in cross-coupling is the selective activation of one C-X bond over another. Research has shown that nickel catalysts can selectively activate a C-F bond on a pyrimidine ring in the presence of a thermodynamically weaker C-Cl bond, leading to C-C coupling reactions. figshare.comacs.org While this specific example pertains to C-C bond formation, it highlights the unique reactivity that can be achieved with nickel catalysts. This selectivity is crucial for complex syntheses involving substrates with multiple potential reaction sites. Nickel-catalyzed methods have been developed for the stereospecific cross-coupling of allylic pivalates and the arylation of amino acid derivatives, demonstrating the versatility of this approach for C-O and C-N bond activation. udel.edu

Brønsted Acid Catalysis in Ether Synthesis

Brønsted acid catalysis is a classic method for synthesizing ethers, particularly symmetrical ethers from primary alcohols. masterorganicchemistry.com The mechanism typically involves the protonation of an alcohol by a strong acid to form a good leaving group (water), which is then displaced by another alcohol molecule in an SN2 reaction. masterorganicchemistry.com For secondary or tertiary alcohols, the reaction may proceed through a more stable carbocation intermediate via an SN1 mechanism. youtube.com

However, this method is generally not suitable for the synthesis of diaryl ethers like this compound. The formation of an unstable aryl cation makes the SN1 pathway unfavorable, and the strong C-O bond in phenols prevents the alcohol from acting as a leaving group.

Despite this limitation in direct diaryl ether synthesis, Brønsted acids play a significant role in the synthesis of the pyrimidine core itself. Recently, a highly efficient, reusable, and eco-friendly solid Brønsted acid catalyst was developed from bone char modified with chlorosulfonic acid. nih.gov This catalyst was used for the one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives from an aldehyde, malononitrile (B47326), and urea/thiourea. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization, with the acid catalyst activating the aldehyde component. nih.gov

Table 2: Brønsted Acid-Catalyzed Synthesis of Pyrimidine-5-Carbonitrile Derivatives nih.gov

| Entry | Aldehyde | Reagent | Time (min) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Urea | 20 | 96 |

| 2 | 4-Chlorobenzaldehyde | Thiourea | 25 | 95 |

| 3 | 4-Nitrobenzaldehyde | Urea | 30 | 92 |

| 4 | 4-Nitrobenzaldehyde | Thiourea | 35 | 93 |

| 5 | Benzaldehyde | Urea | 20 | 93 |

| 6 | Benzaldehyde | Thiourea | 25 | 94 |

| Reaction Conditions: Aldehyde (1 mmol), malononitrile (1.2 mmol), urea/thiourea (1.8 mmol), catalyst (0.4 mol%), solvent-free, 80°C. |

Green Chemistry Principles Applied to the Synthesis of Pyrimidine-Containing Compounds

The synthesis of pyrimidine-containing compounds, which are vital scaffolds in medicinal chemistry, is increasingly guided by the principles of green chemistry. researchgate.net These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation to enhance reaction efficiency, as well as the use of environmentally benign reaction media like water or solvent-free conditions. researchgate.netscholarsresearchlibrary.comnih.gov

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted organic synthesis has become a valuable tool for chemists, offering significant advantages over conventional heating methods. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and improve reaction selectivity. researchgate.netrsc.org These benefits stem from the efficient and direct heating of the reaction mixture.

In the context of pyrimidine synthesis, microwave-assisted methods have been successfully applied to various reaction types, including multicomponent reactions. For example, the one-pot synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives from 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) was achieved in excellent yields (85–93%) in just a few minutes under microwave irradiation, without the need for a catalyst. clockss.org Similarly, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones was optimized under microwave conditions, achieving high yields in 20-30 minutes. rsc.org Comparative studies have shown that microwave-assisted synthesis can be significantly more efficient than both conventional and ultrasound-assisted methods. dntb.gov.ua

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Substituted Pyrimidines researchgate.net

| Compound | Method | Reaction Time | Yield (%) |

| 5a | Conventional | 12-14 h | 65 |

| 5a | Microwave | 10-12 min | 88 |

| 5b | Conventional | 12-14 h | 68 |

| 5b | Microwave | 10-12 min | 90 |

| 5d | Conventional | 12-14 h | 72 |

| 5d | Microwave | 10-12 min | 92 |

| 5g | Conventional | 12-14 h | 66 |

| 5g | Microwave | 10-12 min | 85 |

Ultrasound-Assisted Synthesis for Environmentally Benign Protocols

Ultrasound irradiation has been established as an alternative energy source for promoting chemical reactions, a field known as sonochemistry. nih.gov The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. beilstein-archives.org This phenomenon can accelerate reaction rates, increase yields, and enable reactions to proceed under milder conditions. nih.govorientjchem.org

Table 4: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Pyrimidine Derivatives orientjchem.org

| Compound | Method | Reaction Time (min) | Yield (%) |

| 5a | Conventional | 180 | 72 |

| 5a | Ultrasound | 35 | 92 |

| 5b | Conventional | 210 | 68 |

| 5b | Ultrasound | 40 | 88 |

| 5c | Conventional | 240 | 65 |

| 5c | Ultrasound | 45 | 85 |

| 5d | Conventional | 180 | 70 |

| 5d | Ultrasound | 35 | 90 |

Solvent-Free and Aqueous Media Reactions

Reducing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Reactions conducted in aqueous media or under solvent-free conditions offer significant environmental and economic benefits. Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. scholarsresearchlibrary.com Solvent-free reactions, often conducted by grinding reactants together (mechanochemistry) or simply heating a mixture of solids, minimize waste and can lead to improved reactivity. rsc.orgacs.org

Numerous pyrimidine syntheses have been adapted to these environmentally benign protocols. A simple and efficient one-pot synthesis of substituted pyrimidines was developed using piperidine (B6355638) as a catalyst in an aqueous medium, resulting in short reaction times and excellent yields. scholarsresearchlibrary.com Similarly, pyrano[2,3-d]pyrimidine derivatives have been synthesized cleanly in aqueous media. researchgate.net

Solvent-free approaches have also proven highly effective. A rapid, solvent-free protocol for the synthesis of fluorescent chromeno[2,3-d]pyrimidine derivatives was developed by grinding the reactants with a reusable nano-catalyst at room temperature, with reactions completing in just two minutes. rsc.org Another method for synthesizing substituted pyrimidines under metal- and solvent-free conditions involved a three-component tandem reaction promoted by NH₄I. acs.org

Development of Heterogeneous Catalysis and Reusable Systems

The drive towards more sustainable and cost-effective chemical synthesis has spurred the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. For the synthesis of compounds like this compound, this applies to both the C-O bond formation (etherification) and the esterification steps.

For the crucial pyrimidine-oxygen ether linkage, which is often achieved via Ullmann condensation, research has focused on supporting copper catalysts on various materials to prevent agglomeration and deactivation. mdpi.com These solid-supported catalysts offer the advantages of easy recovery and reduced metal leaching into the product. mdpi.com Examples include copper nanoparticles immobilized on supports like maghemite (CuFe₂O₄), silica, and zeolites (USY-type). mdpi.com These systems have shown excellent catalytic activity for the O-arylation of phenols with aryl halides under ligand-free conditions and can often be recovered using an external magnet and reused multiple times without significant loss of activity. mdpi.com Another novel approach involves the use of copper fluorapatite (B74983) (CuFAP) as a recyclable heterogeneous catalyst for the Ullmann O-arylation of aryl halides with substituted phenols. nih.gov

In the context of esterification, solid acid catalysts are prominent. A zirconium/titanium (Zr/Ti) solid acid has been reported for the synthesis of methyl benzoates, demonstrating reusability and high activity. iajpr.com Another approach utilizes expandable graphite (B72142) pre-processed with sulfuric acid as a catalyst for ethyl benzoate synthesis under microwave heating, which can be reutilized multiple times with little decrease in activity. acs.org For syntheses involving pyrimidine rings, biowaste-derived catalysts, such as bone char modified with chlorosulfonic acid, have been developed as reusable and eco-friendly solid acid catalysts for pyrimidine derivatives. nih.gov

| Catalyst System | Reaction Type | Key Features | Reusability | Source |

|---|---|---|---|---|

| Copper Nanoparticles on Maghemite (CuFe₂O₄) | Ullmann C-O Coupling | Magnetic, ligand-free, easily recoverable. | Up to 3 times without loss of activity. | mdpi.com |

| USY-Zeolite Supported Copper | Ullmann C-O Coupling | High activity under ligand-free conditions. | Demonstrated reusability. | mdpi.com |

| Copper Fluorapatite (CuFAP) | Ullmann O-arylation | Efficient for coupling phenols and aryl halides. | Recyclable. | nih.gov |

| Zr/Ti Solid Acid | Esterification | Active for reacting benzoic acids and methanol. | Reusable. | iajpr.com |

| Expandable Graphite (Sulfuric Acid Treated) | Esterification | Effective under microwave heating conditions. | Activity maintained for up to 3 cycles. | acs.org |

| Bone Char-nPrN-SO₃H | Pyrimidine Synthesis | Eco-friendly biocatalyst derived from waste. | Can be reused several times. | nih.gov |

Mechanistic Investigations of Key Bond-Forming Steps

A thorough understanding of the reaction mechanisms is critical for optimizing reaction conditions, minimizing byproducts, and improving yields.

The formation of the aryl-ether bond between the pyrimidine ring and the benzoate moiety is typically achieved through a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation.

The SNAr mechanism is favored for electron-deficient aromatic rings like pyrimidine. The reaction proceeds via a two-step addition-elimination process. wikipedia.orglibretexts.org First, the nucleophile (the phenoxide ion from the hydroxybenzoate) attacks the carbon atom of the pyrimidine ring that bears a suitable leaving group (e.g., a halogen). libretexts.org This initial attack is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex . wikipedia.orglibretexts.org In this intermediate, the aromaticity of the pyrimidine ring is temporarily broken. libretexts.orgyoutube.com The electron-withdrawing nature of the ring nitrogens in pyrimidine helps to stabilize this anionic complex. wikipedia.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product. wikipedia.orgyoutube.com For SNAr reactions, the leaving group ability often follows the trend F > Cl ≈ Br > I, which is inverted compared to SN2 reactions. wikipedia.org

The Ullmann condensation is a classical method for forming C-O bonds, traditionally requiring stoichiometric copper and high temperatures. wikipedia.org Modern variations use catalytic amounts of copper. wikipedia.org The mechanism is thought to involve the in-situ formation of a copper(I) alkoxide (or phenoxide) species. wikipedia.orgnih.gov This copper complex then reacts with the aryl halide. wikipedia.org While an oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate, followed by reductive elimination, has been proposed, this pathway remains a subject of investigation. unito.itwikipedia.org Studies using radical clocks have suggested that free aryl radical intermediates are likely not involved in these catalytic cycles. nih.gov

The ester group in this compound is typically formed via Fischer-Speier esterification . This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. iajpr.comuhamka.ac.id The mechanism involves several equilibrium steps:

Protonation of the Carbonyl: A proton from the acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon. uhamka.ac.id

Nucleophilic Attack: A molecule of the alcohol (ethanol) acts as a nucleophile, attacking the protonated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, turning it into a good leaving group (water).

Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed, yielding a protonated ester.

Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and give the final ester product.

Several competing reactions and byproducts can arise during the synthesis of this compound, affecting the purity and yield of the final product.

During the Ullmann C-O coupling , a significant side reaction is the homocoupling of the aryl halide starting material to form symmetrical biaryl compounds. nih.gov This is a common byproduct in copper-catalyzed reactions. nih.gov Furthermore, catalyst deactivation through the agglomeration of nanoparticles can reduce efficiency over time. mdpi.com When using arenediazonium salts as an alternative to aryl halides, the formation of triazenes can occur as a competing pathway, especially in the absence of a copper catalyst. unito.it

In the esterification step , the most significant competing reaction is the reverse hydrolysis of the ester, which is promoted by the presence of water. chemcess.com This underscores the importance of using dry reagents and conditions that facilitate water removal to drive the equilibrium toward the desired product. For a substituted starting material like 3-hydroxybenzoic acid, other electrophilic substitution reactions, such as nitration or halogenation on the benzene (B151609) ring, could occur if the corresponding reagents are present as impurities or under harsh conditions. chemcess.com

Finally, unexpected rearrangements or complex cyclizations can represent major competing pathways. In one reported synthesis involving a related indole (B1671886) starting material and ethyl acetoacetate, the expected product was not formed. Instead, a complex cyclopenta[b]indole (B15071945) derivative was isolated, highlighting that assumed reaction pathways may not always be dominant and rigorous structural characterization of products is essential. nih.gov

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Pyrimidin 2 Yloxy Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would identify all the unique proton environments in the Ethyl 3-(pyrimidin-2-yloxy)benzoate molecule. The expected spectrum would show distinct signals for the protons on the benzoate (B1203000) ring, the pyrimidine (B1678525) ring, and the ethyl group. The chemical shift of each signal would indicate the electronic environment of the protons, while the splitting pattern (singlet, doublet, triplet, etc.) would reveal the number of neighboring protons. For instance, the ethyl group would be expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A peak would be expected for each unique carbon atom in this compound, including those in the benzoate and pyrimidine rings, the ester carbonyl group, and the ethyl group. The chemical shifts of these peaks would help to identify the types of carbon atoms (e.g., aromatic, carbonyl, aliphatic).

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish proton-proton couplings within the same spin system, while HSQC would correlate directly bonded proton and carbon atoms. HMBC would reveal longer-range correlations between protons and carbons, which is crucial for connecting the pyrimidin-2-yloxy group to the benzoate ring at the correct position.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong absorption band around 1720 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. Bands in the region of 1600-1450 cm⁻¹ would correspond to C=C and C=N stretching vibrations within the aromatic benzoate and pyrimidine rings. The C-O stretching vibrations of the ester and the ether linkage would be expected in the 1300-1000 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong Raman signals. The pyrimidine ring vibrations would also be observable. While the carbonyl stretch is typically weaker in Raman than in IR, it could still be detected.

Without access to the actual spectra for this compound, the specific chemical shifts, coupling constants, and vibrational frequencies cannot be tabulated or discussed in further detail. The synthesis and characterization of this compound in a peer-reviewed publication would be necessary to generate the data required for the comprehensive article as outlined.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. While no specific HRMS data has been reported for this compound, such an analysis would be expected to confirm its molecular formula of C₁₃H₁₂N₂O₃.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules. It typically produces protonated molecules [M+H]⁺ or other adducts. For this compound, with a molecular weight of 244.25 g/mol , an ESI-MS spectrum would be expected to show a prominent ion at an m/z corresponding to the protonated molecule. However, no experimental ESI-MS data is currently available in published literature.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are essential for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

To date, the single-crystal X-ray diffraction structure of this compound has not been reported. Therefore, information regarding its crystal system, space group, and unit cell dimensions is not available.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Without a solved crystal structure, the precise bond lengths, bond angles, and dihedral angles for this compound cannot be experimentally determined and reported.

Analysis of Crystal Packing and Supramolecular Interactions

Similarly, the analysis of the crystal packing and any potential supramolecular interactions, such as hydrogen bonding or π-stacking, is contingent on the availability of single-crystal X-ray diffraction data, which is currently not available for this compound.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis and two-dimensional fingerprint plots for this compound. The determination of a compound's crystal structure through techniques such as X-ray crystallography is a fundamental prerequisite for conducting Hirshfeld surface analysis. As no published crystal structure for this compound is currently available, a detailed analysis of its intermolecular interactions using this method cannot be provided.

Although specific data for this compound is absent, studies on structurally related compounds containing pyrimidine and benzoate moieties offer insights into the types of intermolecular contacts that could be anticipated. For instance, analyses of similar heterocyclic compounds frequently reveal significant contributions from H···H, C···H/H···C, and O···H/H···O contacts to the crystal stability. The presence of the pyrimidine ring and the ester group in this compound suggests that N···H, O···H, and potentially π-π stacking interactions would also play a crucial role in its solid-state architecture.

To illustrate the type of data that a Hirshfeld surface analysis would provide, the following tables present hypothetical data based on analyses of analogous compounds.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.2 |

| C···H / H···C | 22.5 |

| O···H / H···O | 15.8 |

| N···H / H···N | 8.3 |

| C···C | 4.1 |

| N···C / C···N | 2.7 |

| Other | 1.4 |

| Note: This data is illustrative and not based on experimental results for the specified compound. |

Table 2: Hypothetical Short Intermolecular Contact Distances for this compound

| Contact | Distance (Å) |

| O···H | 2.15 |

| N···H | 2.28 |

| C···H | 2.65 |

| H···H | 2.30 |

| Note: This data is illustrative and not based on experimental results for the specified compound. |

A definitive analysis of the intermolecular contacts and crystal packing of this compound awaits the experimental determination of its crystal structure. Once available, a Hirshfeld surface analysis would provide precise, quantitative data, replacing the hypothetical information presented here and offering a deeper understanding of its solid-state behavior.

Computational and Theoretical Investigations of Ethyl 3 Pyrimidin 2 Yloxy Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the electronic level. These methods are used to determine the optimized geometry, electronic distribution, and reactivity of molecules.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. tcsedsystem.edu The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the more complex many-electron wavefunction.

For a molecule like Ethyl 3-(pyrimidin-2-yloxy)benzoate, DFT calculations, often employing a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. nih.govtcsedsystem.edu This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting optimized structure provides key data, including bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not prominently available in the surveyed literature, this methodology is standard for analyzing related heterocyclic and benzoate (B1203000) compounds. klivon.comnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and reactivity. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov For pyrimidine (B1678525) derivatives, the HOMO-LUMO gap is a key indicator of their electronic characteristics and potential bioactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for predicting chemical behavior.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to a change in its electron distribution. It is directly related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

This table defines the global reactivity descriptors that can be calculated from HOMO and LUMO energies. The formulas provided are based on Koopmans' theorem.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. tcsedsystem.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values.

Typically, the color-coding convention is as follows:

Red: Regions of most negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, which are electron-deficient. These sites, often around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen of the ester group and the nitrogen atoms of the pyrimidine ring. Positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings. This visualization helps identify the regions most likely to engage in intermolecular interactions, such as hydrogen bonding.

Spectroscopic Property Predictions from Computational Models

Computational models are not only used to predict structure and reactivity but also to simulate spectroscopic properties. These theoretical spectra can be correlated with experimental data to confirm structural assignments and understand vibrational modes.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. nih.gov The calculation of harmonic vibrational frequencies is a standard output of geometry optimization procedures. These calculated frequencies often have a systematic error compared to experimental results, primarily due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The analysis is further enhanced by Potential Energy Distribution (PED) calculations, which assign each calculated vibrational mode to specific internal coordinates (stretching, bending, torsion). This allows for a detailed and unambiguous assignment of the peaks observed in experimental IR and Raman spectra. For this compound, this would involve identifying the characteristic stretching frequencies for C=O (ester), C-O-C (ether linkage), aromatic C-H, and pyrimidine ring vibrations, and comparing them to experimentally recorded spectra to validate the computational model.

Prediction of Ultraviolet-Visible (UV-Vis) Absorption Maxima and Electronic Transitions

Currently, there are no specific published theoretical predictions for the UV-Vis absorption maxima and electronic transitions of this compound. In general, theoretical UV-Vis spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations. These calculations can provide insights into the electronic transitions, such as π→π* and n→π* transitions, and the corresponding absorption wavelengths (λmax). For related pyrimidine derivatives, studies have shown that the absorption spectra are influenced by the nature and position of substituents on the pyrimidine and phenyl rings. rsc.orgrsc.org

Molecular Dynamics (MD) Simulations

Specific molecular dynamics (MD) simulation studies for this compound are not available. MD simulations are a powerful tool for understanding the behavior of molecules over time at an atomistic level.

Information regarding the investigation of solvent interactions and solvation effects for this compound through MD simulations is not present in the available literature. This type of investigation would analyze the radial distribution functions of solvent molecules around the solute and calculate the solvation free energy to understand how the solvent influences the compound's conformation and properties.

Advanced Theoretical Properties

There are no specific reports on the nonlinear optical (NLO) properties or hyperpolarizability calculations for this compound. The NLO properties of organic molecules are often investigated using computational methods to calculate the first and second hyperpolarizabilities (β and γ). These properties are crucial for applications in optoelectronics. For many pyrimidine derivatives, the presence of donor and acceptor groups can lead to significant NLO responses. researchgate.netrsc.org

A detailed analysis of the intramolecular charge transfer (ICT) mechanisms for this compound is not available. ICT is a key process in many functional organic molecules and is often studied by analyzing the changes in electron density distribution between the ground and excited states. The presence of the electron-donating ether oxygen and the electron-withdrawing pyrimidine and ester groups suggests that ICT could occur in this molecule, but specific computational studies are needed to confirm and quantify this effect. Studies on other donor-acceptor substituted pyrimidines have detailed such charge transfer processes. acs.orgnih.gov

Chemical Reactivity and Derivatization Strategies of Ethyl 3 Pyrimidin 2 Yloxy Benzoate

Hydrolysis Reactions of the Ester and Ether Linkages

The stability of the ester and ether bonds in Ethyl 3-(pyrimidin-2-yloxy)benzoate is highly dependent on the reaction conditions, particularly the pH. Both acid and base-catalyzed hydrolysis can lead to the cleavage of these linkages, although the ester group is generally more labile than the diaryl ether bond.

Under acidic conditions, the hydrolysis of the ester group is a reversible process. libretexts.orgchemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which can then eliminate ethanol (B145695) to yield 3-(pyrimidin-2-yloxy)benzoic acid. libretexts.org

The diaryl ether linkage, in contrast, is generally stable under many acidic conditions. libretexts.org Cleavage of such ethers typically requires harsh conditions and the use of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. wikipedia.orgmasterorganicchemistry.com Given the relative stability of the C(sp²)-O bond of the pyrimidine (B1678525) and benzene (B151609) rings, the cleavage of this ether linkage is significantly more challenging than the hydrolysis of the ethyl ester.

Base-catalyzed hydrolysis of the ester group, also known as saponification, is an irreversible reaction that proceeds readily. libretexts.org The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the ethoxide ion, which subsequently deprotonates the newly formed carboxylic acid to yield the carboxylate salt, 3-(pyrimidin-2-yloxy)benzoate, and ethanol. libretexts.orgquora.comsserc.org.uk This reaction typically goes to completion. libretexts.org

The diaryl ether bond is highly resistant to cleavage by bases. researchgate.net Base-catalyzed cleavage of ethers is generally limited to specific types of ethers and requires very strong bases or specialized reaction conditions, which are not typically employed for simple hydrolysis. wikipedia.org Therefore, under standard basic hydrolysis conditions, the ether linkage in this compound is expected to remain intact.

| Linkage | Condition | Reactivity | Primary Products |

|---|---|---|---|

| Ester | Acid-Catalyzed (e.g., dilute H₂SO₄, H₂O, heat) | Susceptible to reversible hydrolysis | 3-(Pyrimidin-2-yloxy)benzoic acid and Ethanol |

| Ester | Base-Catalyzed (e.g., NaOH, H₂O, heat) | Susceptible to irreversible hydrolysis (saponification) | Sodium 3-(pyrimidin-2-yloxy)benzoate and Ethanol |

| Ether | Acid-Catalyzed (e.g., dilute H₂SO₄, H₂O, heat) | Generally stable | No reaction |

| Ether | Strong Acid (e.g., HI, HBr, heat) | Susceptible to cleavage | 3-Hydroxybenzoic acid and 2-halopyrimidine |

| Ether | Base-Catalyzed (e.g., NaOH, H₂O, heat) | Highly stable | No reaction |

Substitution and Cross-Coupling Reactions at the Pyrimidine Ring

The pyrimidine ring in this compound is an electron-deficient heterocycle, which influences its reactivity towards nucleophilic and electrophilic reagents. Direct functionalization of the C-H bonds can be challenging, so derivatization often begins with a pre-functionalized pyrimidine ring, typically containing a halogen.

Halogenation: Direct electrophilic halogenation of the pyrimidine ring is difficult due to its electron-deficient nature. Therefore, functionalization often involves starting with a halogenated pyrimidine precursor. For instance, a 2-chloropyrimidine (B141910) derivative could be used to synthesize the parent compound. Further halogenation of the pyrimidine ring, if desired, would likely proceed via nucleophilic substitution of other leaving groups or through radical mechanisms, rather than direct electrophilic attack.

Amination: The introduction of an amino group onto the pyrimidine ring can be achieved through nucleophilic aromatic substitution (SNAr) if a suitable leaving group, such as a halogen, is present at an activated position (e.g., C4 or C6). researchgate.net Alternatively, modern catalytic methods such as the Buchwald-Hartwig amination can be employed on a halogenated pyrimidine precursor to form a C-N bond with a wide variety of amines. nih.govwikipedia.orglibretexts.orgresearchgate.net Regioselective amination of polychloropyrimidines has been demonstrated, where different positions can be targeted based on the reaction conditions and the nature of the amine. semanticscholar.orgnih.gov Direct C-H amination of pyrimidines is also an emerging area of research. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrimidine rings. To utilize these methods, a halogenated analogue of this compound, for example, Ethyl 3-((4-chloropyrimidin-2-yl)oxy)benzoate, would be a key intermediate.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds between a halopyrimidine and a boronic acid or ester. researchgate.net The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and a base. This method is highly versatile and tolerates a wide range of functional groups. For dichloropyrimidines, regioselective coupling can often be achieved, with the C4 and C6 positions generally being more reactive than the C2 position. mdpi.comsemanticscholar.org

Buchwald-Hartwig Amination: As mentioned previously, this palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of a halopyrimidine with a primary or secondary amine. The choice of palladium precursor, ligand, and base is critical for achieving high yields and broad substrate scope. nih.govrsc.org

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | C-C | Pd(PPh₃)₄, K₂CO₃ |

| Buchwald-Hartwig Amination | Primary or secondary amine | C-N | Pd₂(dba)₃, Xantphos, NaOtBu |

| Hiyama Coupling | Organosilane | C-C | PdCl₂, PCy₃, CuCl, TBAF |

Modifications of the Benzoate (B1203000) Moiety

A common and useful modification is nitration. The nitration of ethyl benzoate with a mixture of nitric and sulfuric acid predominantly yields ethyl 3-nitrobenzoate. acs.orgchegg.comchegg.comma.edursc.org In the case of this compound, the pyrimidinyloxy group at the 3-position would direct nitration to the 2-, 4-, and 6-positions. The ester at the 1-position directs to the 5-position. The combined effect would likely lead to a mixture of products, with substitution at the positions activated by the ether group being probable.

Once a nitro group is introduced, it can be readily reduced to an amino group. sciencemadness.org Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C). sciencemadness.orgwikipedia.orgyoutube.com The resulting amino group serves as a versatile handle for a wide range of further derivatizations, such as acylation, alkylation, diazotization followed by substitution, or formation of ureas and sulfonamides. This pathway provides a robust strategy for introducing diverse functionalities onto the benzoate ring.

Electrophilic/Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The reactivity of the central benzene ring towards substitution reactions is governed by the electronic effects of its two substituents: the pyrimidin-2-yloxy group and the ethoxycarbonyl group.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. The outcome of such reactions on the benzene ring of this compound is dictated by the combined directing effects of the existing substituents.

Pyrimidin-2-yloxy Group : This group, an ether, is an activating ortho-, para-director due to the lone pairs on the oxygen atom which can be donated into the aromatic system, stabilizing the cationic intermediate (arenium ion) formed during the reaction.

Ethoxycarbonyl Group (-COOEt) : This ester group is a deactivating meta-director because of its electron-withdrawing nature, which destabilizes the arenium ion when the electrophile attacks at the ortho or para positions.

The positions on the benzene ring relative to the pyrimidin-2-yloxy group (at C1) and the ester group (at C3) are C2, C4, C5, and C6. The directing effects are as follows:

The activating pyrimidin-2-yloxy group directs incoming electrophiles to positions 2, 4, and 6.

The deactivating ethoxycarbonyl group directs to position 5.

Given these competing influences, the substitution pattern is generally controlled by the more powerful activating group. Therefore, electrophilic attack is most likely to occur at the positions activated by the pyrimidin-2-yloxy group, primarily positions 4 and 6. Position 2 is also activated but may be subject to steric hindrance. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration would be achieved using a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the electrophile.

| Reaction | Typical Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ethyl 4-nitro-3-(pyrimidin-2-yloxy)benzoate and Ethyl 6-nitro-3-(pyrimidin-2-yloxy)benzoate |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Ethyl 4-bromo-3-(pyrimidin-2-yloxy)benzoate and Ethyl 6-bromo-3-(pyrimidin-2-yloxy)benzoate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Ethyl 4-(sulfo)-3-(pyrimidin-2-yloxy)benzoate and Ethyl 6-(sulfo)-3-(pyrimidin-2-yloxy)benzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Ethyl 4-acyl-3-(pyrimidin-2-yloxy)benzoate and Ethyl 6-acyl-3-(pyrimidin-2-yloxy)benzoate |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on an unsubstituted benzene ring is generally difficult because the ring is electron-rich. This reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halogen). The benzene ring of this compound itself is not sufficiently electron-deficient to readily undergo SNAr. However, SNAr reactions are common on electron-deficient heterocyclic rings like pyrimidine. For SNAr to occur on the benzene moiety of the title compound, it would first need to be functionalized with a suitable leaving group and potent activating groups.

Chemical Transformations at the Ester Group (e.g., Transesterification, Amidation, Reduction)

The ethyl ester group is a versatile functional handle for a variety of chemical transformations through nucleophilic acyl substitution.

Transesterification This reaction involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. Le Chatelier's principle is often used to drive the reaction to completion by using the new alcohol as the solvent.

Amidation Esters can be converted into amides by reacting them with ammonia or with primary or secondary amines, a process known as aminolysis. This reaction is fundamental in medicinal chemistry for synthesizing amide derivatives, which can exhibit different biological properties and improved stability compared to esters. The direct amidation of esters can also be achieved using novel catalytic methods.

Reduction The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via an aldehyde intermediate which is further reduced. The product of this reaction would be (3-(pyrimidin-2-yloxy)phenyl)methanol.

| Transformation | Reagents | Product Functional Group | Example Product Name |

|---|---|---|---|

| Transesterification | Methanol (CH₃OH), H⁺ or CH₃O⁻ | Methyl Ester | Mthis compound |

| Amidation | Ammonia (NH₃) or an amine (RNH₂) | Amide | 3-(Pyrimidin-2-yloxy)benzamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), followed by H₂O | Primary Alcohol | (3-(Pyrimidin-2-yloxy)phenyl)methanol |

Strategic Synthesis of Analogues for Structure-Reactivity Correlation

The synthesis of analogues of this compound is a key strategy for investigating structure-reactivity and structure-activity relationships. By systematically modifying different parts of the molecule, researchers can probe the influence of steric and electronic factors on the compound's chemical or biological properties.

Modifications on the Benzoate Ring: As discussed in the electrophilic aromatic substitution section, various functional groups can be installed on the benzene ring. Further derivatization of these groups allows for a wide array of analogues.

Modifications of the Ester Group: The transformations described in section 5.3.2 (amidation, reduction, etc.) are a primary route to analogues. For instance, converting the ester to a series of amides with different alkyl or aryl substituents allows for a systematic exploration of how the size and nature of this group affect the molecule's interactions with biological targets.

Modifications of the Linker: While the parent compound has an ether (-O-) linkage, analogues can be synthesized with different linkers. For example, related structures like Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate feature an amino (-NH-) linker, which changes the geometry and hydrogen-bonding capability of the molecule.

These strategic syntheses provide a library of related compounds, which can then be tested to establish clear correlations between specific structural features and the observed reactivity or biological activity.

Advanced Applications of this compound in Chemical Science

A comprehensive review of the non-biological applications of this compound reveals a notable scarcity of dedicated research in advanced materials science and synthetic chemistry. While the constituent fragments of the molecule—the pyrimidine ring, the ether linkage, and the ethyl benzoate group—are common motifs in various fields of chemical science, the specific compound itself is not prominently featured in the existing scientific literature for the applications outlined below.

Extensive searches for dedicated studies on this compound's role as a synthetic intermediate, its use in metal coordination, its integration into functional materials, or its development as a specialty chemical have yielded no specific results. The information that is available often pertains to structurally related but distinct compounds, such as those with amino linkers instead of ether linkages, or with different substitution patterns on the aromatic rings.

Therefore, the following sections reflect the current lack of published research focusing on this compound for these specific advanced, non-biological applications.

Advanced Applications in Chemical Science Non Biological

Based on a thorough review of scientific databases and chemical literature, there is currently no specific published research detailing the advanced non-biological applications of Ethyl 3-(pyrimidin-2-yloxy)benzoate. The subsequent sections elaborate on this absence of data.

There is no available scientific literature that describes the use of this compound as a versatile synthetic intermediate in the context of complex organic synthesis. While many pyrimidine (B1678525) derivatives serve as crucial building blocks in the synthesis of complex organic molecules, the specific utility and reaction pathways involving this compound for this purpose have not been reported.

The potential of this compound in material science and supramolecular chemistry has not been explored in published research. The structural components suggest theoretical possibilities, but no empirical studies have been conducted or reported.

There are no studies documenting the integration or application of this compound in the development of functional materials. Research into its potential use in nonlinear optical materials, molecular wires, light-emitting devices, or as a monomer for covalent organic frameworks (COFs) is absent from the current body of scientific literature.

Beyond the context of agrochemical and pharmaceutical research, there is no information available regarding the development or use of this compound as a specialty chemical. Its application in other sectors of the chemical industry has not been documented in publicly accessible research.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements

The current body of scientific literature on Ethyl 3-(pyrimidin-2-yloxy)benzoate is sparse, with no dedicated studies detailing its synthesis, characterization, or application. Its existence is noted primarily in chemical supplier databases, often as a discontinued (B1498344) product, which suggests that while it has been synthesized, it has not been a subject of extensive academic or industrial investigation. chemrxiv.org

The key achievement, therefore, is the conceptualization and likely synthesis of the molecule itself, which combines two important pharmacophores: the pyrimidine (B1678525) ring and the benzoate (B1203000) moiety. Pyrimidine derivatives are widely recognized for their diverse biological activities, forming the core of many therapeutic agents. nih.govorientjchem.orgnih.govresearchgate.netwjarr.com Similarly, benzoate esters are prevalent in pharmaceuticals and material science. The synthesis of this compound thus represents the creation of a novel chemical scaffold with latent potential.

Identification of Prominent Knowledge Gaps and Unexplored Avenues

The most significant knowledge gap is the complete absence of published data on the specific biological activities and material properties of this compound. While the individual components suggest potential, the properties of the combined molecule remain uncharacterized. The synergistic or antagonistic effects of the pyrimidine and benzoate moieties are entirely unknown.

Furthermore, there is a lack of established and optimized synthetic protocols specifically for this compound. While general methods for aryl ether synthesis exist, their applicability and efficiency for producing this compound in high yield and purity have not been documented. wikipedia.orgsynarchive.comorganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net This includes a lack of comparative studies between different synthetic strategies, such as nucleophilic aromatic substitution versus Ullmann-type couplings.

The spectroscopic and crystallographic data for this compound are also not publicly available. This fundamental information is crucial for confirming its structure and understanding its three-dimensional conformation, which in turn influences its interactions with biological targets or its performance in material applications.

Proposed Future Research Directions in Synthetic Methodology Development

Future research should initially focus on developing and optimizing robust synthetic routes to this compound. A systematic investigation into various synthetic strategies is warranted.

One promising avenue is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine and ethyl 3-hydroxybenzoate. chemrxiv.orgstackexchange.comsci-hub.seyoutube.com The reactivity of different halopyrimidines (e.g., 2-chloro-, 2-bromo-, and 2-fluoropyrimidine) should be compared to determine the optimal starting material. Reaction conditions such as the choice of base, solvent, and temperature should be systematically varied to maximize the yield and purity of the desired ether.

Alternatively, the Ullmann condensation offers a classic method for the formation of diaryl ethers and could be adapted for this synthesis. wikipedia.orgsynarchive.comorganic-chemistry.orgnih.govresearchgate.net This would involve the copper-catalyzed coupling of a 2-halopyrimidine with ethyl 3-hydroxybenzoate. Modern advancements in Ullmann-type reactions, which often utilize ligands to improve catalyst performance and allow for milder reaction conditions, should be explored. nih.gov

A comparative analysis of these methods would be invaluable, not only for the efficient production of this compound but also as a case study for the synthesis of other pyrimidinyl aryl ethers.

Prospects for Advanced Characterization and Computational Studies

A crucial next step is the comprehensive characterization of this compound. This should include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR studies are essential to confirm the connectivity of the molecule. researchgate.netfiveable.meipb.ptlibretexts.org Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would provide unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS): High-resolution mass spectrometry will be necessary to confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy will help to identify the characteristic functional groups present in the molecule, such as the ester carbonyl and the aromatic C-O-C ether linkage. fiveable.melibretexts.org

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide definitive proof of the molecular structure and reveal details about its conformation, bond lengths, and bond angles in the solid state.

In parallel, computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the molecule's electronic structure, conformational preferences, and potential reactivity. jchemrev.comjchemrev.com These theoretical calculations can complement experimental data and guide the design of future experiments. For instance, computational docking studies could predict potential biological targets for the compound, helping to prioritize experimental screening efforts. mdpi.com

Potential for Novel Non-Biological Applications in Emerging Technologies

While the biological potential of pyrimidine derivatives is well-established, the unique electronic properties of the pyrimidine ring also suggest potential for non-biological applications. Future research should explore the utility of this compound and its derivatives in materials science and emerging technologies.

The electron-deficient nature of the pyrimidine ring can influence the electronic properties of the molecule. acs.org This could be exploited in the design of:

Organic Electronics: The compound could be investigated as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The pyrimidine moiety can act as an electron-accepting unit, a desirable characteristic in many organic electronic materials.

Functional Polymers: Polymerization of derivatives of this compound could lead to novel poly(arylene ether)s with tailored thermal and electronic properties. acs.org The incorporation of the pyrimidine unit into a polymer backbone could enhance properties such as thermal stability and charge transport.

Luminescent Materials: The aromatic system of the molecule may give rise to interesting photophysical properties. Its fluorescence or phosphorescence characteristics could be investigated for applications in sensing or imaging.

Q & A

Basic: What are the recommended methods for synthesizing Ethyl 3-(pyrimidin-2-yloxy)benzoate with high purity?

Answer:

The synthesis typically involves nucleophilic aromatic substitution or esterification reactions. For example, coupling pyrimidin-2-ol with ethyl 3-hydroxybenzoate using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux conditions. Purification is critical; column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol can achieve >95% purity. Monitoring by TLC and NMR ensures reaction progression and product identity .

Basic: How can X-ray crystallography be utilized to determine the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal Growth : Slow evaporation of a saturated solution in dichloromethane/hexane.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–293 K.

- Refinement : SHELXL (for small-molecule refinement) optimizes bond lengths/angles and thermal parameters .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to assess disorder or conformational flexibility .